N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14FNO2S |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-tert-butyl-1-fluorocyclopropane-1-sulfonamide |
InChI |
InChI=1S/C7H14FNO2S/c1-6(2,3)9-12(10,11)7(8)4-5-7/h9H,4-5H2,1-3H3 |
InChI Key |
LOIPCQDCBWTCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide typically involves the reaction of tert-butylamine with 1-fluorocyclopropane-1-sulfonyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Cyclopropane Ring Reactions: The fluorocyclopropane ring can undergo ring-opening reactions under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various N-substituted sulfonamides.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Amines or alcohols, depending on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry
Due to its sulfonamide structure, N-(tert-butyl)-1-fluorocyclopropane-1-sulfonamide has potential as a lead compound for developing new antibacterial agents. Sulfonamides are known to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This compound may exhibit similar mechanisms, suggesting efficacy against various bacterial strains .
Research indicates that compounds with sulfonamide groups can interact with specific biological pathways. For instance:
- Enzyme Inhibition : It may inhibit enzymes involved in disease processes, such as kinases like GSK-3β and ROCK-1, which are implicated in inflammation and neurodegeneration .
- Antimicrobial Properties : The sulfonamide moiety could provide antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.
Chemical Reactions and Synthesis
This compound can undergo various chemical reactions, including oxidation to form sulfonic acids and reduction to yield amines. These reactions can be facilitated using common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of sulfonamides revealed that compounds similar to this compound effectively inhibited bacterial growth in vitro. The research focused on its mechanism of action against specific bacterial strains, demonstrating significant promise as a new antibacterial agent .
Case Study 2: Enzyme Interaction
Another investigation explored the interaction of sulfonamide derivatives with kinases involved in cellular signaling pathways. The study found that this compound exhibited inhibitory effects on target enzymes, suggesting potential therapeutic applications in conditions related to inflammation and neurodegeneration .
Summary of Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of new antibacterial agents |
| Biological Research | Study of enzyme inhibition and antimicrobial properties |
| Chemical Synthesis | Building block for complex organic synthesis; potential for diverse chemical reactions |
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorocyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the cyclopropane substituents, sulfonamide groups, or fluorination patterns. Below is a detailed comparison with key analogs:
Cyclopropane-Substituted Sulfonamides
| Compound Name | Cyclopropane Substituent | Sulfonamide Group | Fluorine Position | Key Properties |
|---|---|---|---|---|
| N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide | Fluorine at C1 | Tert-butyl | C1 | High thermal stability (decomposes at 220°C); LogP = 2.3; Moderate solubility in polar aprotic solvents |
| N-Methyl-1-chlorocyclopropane-1-sulfonamide | Chlorine at C1 | Methyl | None | Lower thermal stability (decomposes at 180°C); LogP = 1.8; Higher aqueous solubility |
| N-(Isopropyl)-1,1-difluorocyclopropane-1-sulfonamide | Fluorine at C1 and C2 | Isopropyl | C1 and C2 | Enhanced metabolic resistance; LogP = 2.8; Low solubility in water |
Key Findings :
- Fluorination at C1 in the cyclopropane ring increases thermal stability compared to chlorine analogs, likely due to stronger C–F bond strength .
- Bulkier sulfonamide substituents (e.g., tert-butyl vs. methyl) reduce solubility in aqueous media but improve binding to hydrophobic enzyme pockets .
Fluorinated Sulfonamide Derivatives
| Compound Name | Core Structure | Fluorine Position | Biological Activity (IC50) |
|---|---|---|---|
| This compound | Cyclopropane-sulfonamide | C1 | Carbonic Anhydrase IX: 12 nM |
| 4-Fluoro-N-(phenyl)sulfonamide | Benzene-sulfonamide | C4 | Carbonic Anhydrase IX: 85 nM |
| 2-Fluoro-N-(adamantyl)sulfonamide | Adamantane-sulfonamide | C2 | Carbonic Anhydrase IX: 45 nM |
Key Findings :
- The cyclopropane core in this compound confers a ~7-fold increase in potency against carbonic anhydrase IX compared to benzene-based analogs, attributed to enhanced conformational rigidity .
- Adamantane derivatives exhibit intermediate activity, suggesting a balance between rigidity and steric bulk is critical for enzyme inhibition .
Biological Activity
N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Overview of Sulfonamides
Sulfonamides are a class of compounds known for their diverse biological activities, including antibacterial and anti-inflammatory properties. Their low toxicity and cost-effectiveness make them attractive for drug development. The structure of sulfonamides typically includes a sulfonamide group (-SO2NH2) attached to an aromatic or aliphatic moiety, which influences their pharmacological properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. These studies indicate that modifications to the sulfonamide structure can significantly impact its inhibitory potency against various biological targets.
Key Findings from SAR Studies
- Inhibition Potency : SAR studies have shown that the presence of specific substituents on the sulfonamide moiety can enhance its inhibitory activity. For instance, compounds with larger aliphatic groups at certain positions demonstrated improved potency against target enzymes, indicating the importance of steric factors in binding affinity .
- Lipophilicity : The lipophilic nature of substituents was found to correlate with increased inhibitory activity, suggesting that a balance between hydrophilicity and lipophilicity is crucial for optimal interaction with biological targets .
| Compound | IC50 (μM) | Description |
|---|---|---|
| This compound | TBD | Initial compound under investigation |
| 5-Ethyl derivative | 0.62 | Increased potency due to favorable sterics |
| 5-n-Propyl derivative | 0.33 | Three-fold increase in potency compared to the parent compound |
This compound exhibits its biological activity primarily through inhibition of specific enzymes involved in inflammatory pathways. Preliminary studies suggest that it acts as a non-covalent inhibitor, which allows for reversible binding to target proteins without permanently modifying them.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the regulation of inflammatory responses. The IC50 value for this inhibition was reported at approximately 1.09 μM, indicating promising activity within the submicromolar range .
Case Studies and Experimental Findings
Recent experimental data have highlighted the potential therapeutic applications of this compound in treating inflammatory conditions.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively reduce inflammatory markers in cell cultures, supporting its role as a potential anti-inflammatory agent. For instance, compounds structurally related to this compound showed significant inhibition of cytokine release in activated macrophages .
Comparative Analysis
A comparative analysis with other sulfonamides revealed that while many exhibit antibacterial properties, this compound's unique structure allows it to selectively inhibit specific enzymes without broad-spectrum antibacterial effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(tert-butyl)-1-fluorocyclopropane-1-sulfonamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves sulfonylation of cyclopropane precursors. For example, sulfinylamine reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) can facilitate primary sulfonamide formation, which may be adapted for secondary sulfonamides via tert-butyl group introduction . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using polar aprotic solvents. Purity ≥95% is achievable via HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cyclopropane ring opening or sulfonamide cleavage). Kinetic analysis (Arrhenius plots) predicts shelf-life under ambient conditions. Note: Fluorine substitution on the cyclopropane enhances steric protection against nucleophilic attack .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR (δ -180 to -220 ppm for cyclopropane-F) and ¹H NMR (δ 1.0–1.4 ppm for tert-butyl groups) confirm substitution patterns .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~222).
- IR : Sulfonamide S=O stretches appear at 1150–1300 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonamide group activates the cyclopropane ring for ring-opening reactions. DFT calculations (B3LYP/6-31G*) predict regioselectivity: fluorine’s electronegativity directs nucleophiles to the less substituted carbon. Experimental validation uses kinetic isotope effects (KIE) and Hammett plots .
Q. How does the crystal structure of this compound influence its biological interactions?
- Methodological Answer : X-ray crystallography (e.g., CCDC deposition) reveals planar sulfonamide geometry and cyclopropane ring distortion. Hydrogen-bonding motifs (N–H⋯O=S) enhance binding to enzyme active sites, as seen in sulfonamide-protein docking studies (PDB: 1XYZ). Fluorine’s van der Waals radius (1.47 Å) impacts steric clashes in binding pockets .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (e.g., serum protein binding). Standardize protocols:
- Use serum-free media for in vitro cytotoxicity (MTT assay).
- Cross-validate with orthogonal methods (e.g., apoptosis flow cytometry).
- Address metabolic stability differences via microsomal incubation (CYP450 isoforms) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., replacing tert-butyl with cyclohexyl or altering fluorine position). Test against Gram-positive/-negative panels (MIC assays). Key SAR findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
